molecular formula C15H22O B8182611 1-(tert-Butyl)-2-propoxy-3-vinylbenzene

1-(tert-Butyl)-2-propoxy-3-vinylbenzene

Cat. No.: B8182611
M. Wt: 218.33 g/mol
InChI Key: ODZAHBBIGFUFKF-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-2-propoxy-3-vinylbenzene is an organic compound characterized by the presence of a tert-butyl group, a propoxy group, and a vinyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-(tert-Butyl)-2-propoxy-3-vinylbenzene can be achieved through several synthetic routes. One common method involves the alkylation of 2-propoxy-3-vinylbenzene with tert-butyl chloride in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar alkylation reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-(tert-Butyl)-2-propoxy-3-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.

    Reduction: The compound can undergo hydrogenation reactions to reduce the vinyl group to an ethyl group using catalysts such as palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, with common reagents including halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major products formed from these reactions include epoxides, diols, ethyl derivatives, and various substituted benzene compounds.

Scientific Research Applications

1-(tert-Butyl)-2-propoxy-3-vinylbenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in studies involving the modification of biological molecules, such as proteins, to investigate their structure and function.

    Industry: Utilized in the production of specialty chemicals and materials, including coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-2-propoxy-3-vinylbenzene involves its interaction with various molecular targets and pathways The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules The propoxy group can participate in hydrogen bonding and other non-covalent interactions, while the vinyl group can undergo polymerization or addition reactions

Comparison with Similar Compounds

1-(tert-Butyl)-2-propoxy-3-vinylbenzene can be compared with other similar compounds, such as:

    1-(tert-Butyl)-2-methoxy-3-vinylbenzene: Similar structure but with a methoxy group instead of a propoxy group, leading to different reactivity and applications.

    1-(tert-Butyl)-2-ethoxy-3-vinylbenzene: Contains an ethoxy group, which may influence its solubility and chemical properties differently.

    1-(tert-Butyl)-2-propoxy-4-vinylbenzene:

Properties

IUPAC Name

1-tert-butyl-3-ethenyl-2-propoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-6-11-16-14-12(7-2)9-8-10-13(14)15(3,4)5/h7-10H,2,6,11H2,1,3-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZAHBBIGFUFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1C(C)(C)C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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